molecular formula C20H28ClN3O3 B6035154 3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one

3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one

Cat. No.: B6035154
M. Wt: 393.9 g/mol
InChI Key: FMMGQPHDPWOGSZ-UHFFFAOYSA-N
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Description

3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one is a complex organic compound that features a piperidine and piperazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction where 4-(4-chlorophenoxy)piperidine is reacted with an appropriate electrophilic compound to introduce the oxoethyl group. The reaction conditions often require a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated piperidine or piperazine ring.

Scientific Research Applications

3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenoxy)piperidine hydrochloride
  • 6-(4-(4-chlorophenoxy)piperidin-1-yl)-N,N-dimethyl-5-(4-propoxyphenylamino)pyridine-3-sulfonamide

Uniqueness

3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one is unique due to its specific combination of piperidine and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-[2-[4-(4-chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O3/c1-14(2)24-12-9-22-20(26)18(24)13-19(25)23-10-7-17(8-11-23)27-16-5-3-15(21)4-6-16/h3-6,14,17-18H,7-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMGQPHDPWOGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1CC(=O)N2CCC(CC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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